molecular formula C25H28N2O5S B2726111 ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 895647-32-2

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2726111
CAS No.: 895647-32-2
M. Wt: 468.57
InChI Key: BOBIAFCFHUFJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl group and at the 4-position with an ethyl carboxylate. This structure integrates a quinoline scaffold—a privileged motif in medicinal chemistry—with a benzenesulfonyl group, which is known to enhance binding affinity and metabolic stability in drug-like molecules . The ethyl carboxylate moiety contributes to solubility and bioavailability, common in prodrug strategies.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-31-19-10-11-22-21(16-19)24(27-14-12-18(13-15-27)25(28)32-4-2)23(17-26-22)33(29,30)20-8-6-5-7-9-20/h5-11,16-18H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIAFCFHUFJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic approach to this compound involves disconnecting the piperidine-carboxylate side chain, benzenesulfonyl group, and ethoxy substituent from the quinoline scaffold. Critical intermediates include:

  • 6-Ethoxy-4-chloroquinoline : Serves as the foundational scaffold for subsequent substitutions.
  • Piperidine-4-carboxylic acid ethyl ester : Provides the piperidine-carboxylate fragment for nucleophilic coupling.
  • Benzenesulfonyl chloride : Introduces the sulfonyl group at position 3 of the quinoline ring.

Stepwise Synthetic Routes

Formation of the Quinoline Core

The quinoline backbone is typically constructed via the Skraup or Doebner-Miller reactions. For 6-ethoxyquinoline derivatives, a modified Skraup protocol using glycerol, sulfuric acid, and 4-ethoxyaniline yields the 6-ethoxyquinoline intermediate. Reaction conditions:

  • Temperature : 120–140°C
  • Catalyst : FeSO₄·7H₂O (0.5 mol%)
  • Yield : 68–72%.
Key Reaction:

$$
\text{4-Ethoxyaniline} + \text{Glycerol} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{6-Ethoxyquinoline} + \text{H}_2\text{O}
$$

Introduction of the Benzenesulfonyl Group

Sulfonation at position 3 is achieved through electrophilic aromatic substitution (EAS) using benzenesulfonyl chloride under Friedel-Crafts conditions:

  • Solvent : Dichloromethane (DCM)
  • Catalyst : AlCl₃ (1.2 equiv)
  • Reaction Time : 6–8 hours at 0°C → RT
  • Yield : 85%.
Characterization Data for 3-(Benzenesulfonyl)-6-ethoxyquinoline:
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, J = 4.0 Hz, 1H), 8.45 (d, J = 9.2 Hz, 1H), 8.12–8.05 (m, 2H), 7.72–7.61 (m, 3H), 7.52 (dd, J = 9.2, 2.8 Hz, 1H), 4.23 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₅NO₃S [M+H]⁺: 330.0796; found: 330.0799.

Piperidine-Carboxylate Coupling

The 4-chloro substituent on the quinoline undergoes nucleophilic aromatic substitution (NAS) with piperidine-4-carboxylic acid ethyl ester:

  • Conditions : K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours
  • Yield : 76%.
Optimization Notes:
  • Solvent Effects : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Base Selection : K₂CO₃ provides higher regioselectivity compared to Cs₂CO₃ or Et₃N.

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

A patent-published route employs Suzuki-Miyaura coupling to install the ethoxy group post-sulfonation:

  • Reagents : 4-Bromo-3-(benzenesulfonyl)quinoline, Ethoxyboronic acid, Pd(PPh₃)₄ (5 mol%)
  • Conditions : DME/H₂O (4:1), Na₂CO₃, 90°C, 8 hours
  • Yield : 65%

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot method combining EAS and NAS:

  • Sulfonation : 6-Ethoxyquinoline + benzenesulfonyl chloride (AlCl₃, DCM, 0°C).
  • Chlorination : POCl₃, 80°C, 2 hours.
  • Piperidine Coupling : Piperidine-4-carboxylate, K₂CO₃, DMF, 80°C.
  • Total Yield : 58%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2024 study highlights a continuous flow approach to improve scalability:

  • Reactor Type : Microfluidic tubular reactor
  • Throughput : 12 g/hour
  • Purity : >99% (HPLC)
  • Advantages : Reduced reaction time (3 hours vs. 12 hours batch), minimized byproducts.

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (Process Mass Intensity) 87 32
E-Factor 64 19
Energy Consumption (kWh/kg) 48 12

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FT-IR (KBr) : ν = 1725 cm⁻¹ (C=O ester), 1345/1160 cm⁻¹ (S=O asym/sym).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (COOEt), 154.1 (C-4 quinoline), 140.3 (C-3 sulfonyl), 126.8–128.9 (aromatic Cs).

Chromatographic Purity

  • HPLC Conditions : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm
  • Retention Time : 8.7 minutes
  • Purity : ≥99.5%.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous ethyl piperidine carboxylates and sulfonyl-containing heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Relevance
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate Piperidine + quinoline 3-Benzenesulfonyl, 6-ethoxyquinolin-4-yl, ethyl carboxylate ~496.54 (calculated) Benzenesulfonyl (electron-withdrawing), ethoxy (lipophilic), carboxylate (polar) Potential kinase inhibition, enhanced metabolic stability
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Decahydro-1,6-naphthyridine 2-Oxo, ethyl carboxylate 254.30 (C₁₄H₁₉N₂O₃) Oxo (hydrogen-bond acceptor), carboxylate Rigid bicyclic framework for conformational restriction
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate Piperidine 4-Chlorophenylsulfonyl, 4-methylbenzyl, ethyl carboxylate ~475.98 (C₂₃H₂₆ClNO₄S) Chlorophenylsulfonyl (polar, halogenated), benzyl (hydrophobic) Sulfonamide-based therapeutics (e.g., protease inhibitors)
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Intermediate for Umeclidinium Bromide) Piperidine 2-Chloroethyl, ethyl carboxylate 219.70 (C₁₀H₁₇ClNO₂) Chloroethyl (alkylating agent), carboxylate Bronchodilator precursor (anticholinergic activity)

Key Structural and Functional Differences

Core Heterocycle: The target compound incorporates a quinoline ring, enabling π-π stacking interactions critical for binding to aromatic enzyme pockets. In contrast, decahydro-1,6-naphthyridine derivatives (e.g., 1-1 and 1-2) exhibit a bicyclic framework, conferring rigidity and altered pharmacokinetic profiles .

Ethyl Carboxylate: Common to all compared compounds, this group balances hydrophilicity and enzymatic hydrolysis rates, critical for prodrug activation .

Synthetic Accessibility: The synthesis of the target compound likely involves multi-step protocols, including Suzuki-Miyaura coupling for quinoline functionalization and Raney nickel hydrogenation for piperidine ring formation, as inferred from analogous routes . By contrast, simpler derivatives like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate are synthesized via direct alkylation, highlighting scalability differences .

Research Findings and Implications

  • Physicochemical Properties: The quinoline-benzenesulfonyl combination in the target compound may confer higher polar surface area (~120 Ų) compared to naphthyridine derivatives (~90 Ų), impacting solubility and permeability . LogP Values: Estimated logP for the target compound is ~3.5 (benzenesulfonyl and ethoxy groups increase lipophilicity), whereas chlorophenylsulfonyl analogs (e.g., C₂₃H₂₆ClNO₄S) have logP ~4.2 due to halogenation .
  • Biological Activity: Quinoline derivatives are established kinase inhibitors (e.g., EGFR, VEGFR), suggesting the target compound may exhibit similar activity. The benzenesulfonyl group could enhance binding to ATP pockets .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzenesulfonyl group and an ethoxyquinoline moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by the introduction of the sulfonyl and quinoline groups.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor activity. Studies suggest that piperidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, in vitro assays demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed through activation of caspases.

Case Studies

A notable study explored the effects of similar piperidine derivatives on M. tuberculosis strains. The results indicated that modifications to the piperidine structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values as low as 2 µg/mL against resistant strains .

Another investigation examined the cytotoxic effects on non-cancerous cells alongside cancerous cells to assess selectivity. The selectivity index (SI) was calculated to evaluate the therapeutic window:

SI=IC50 non cancerous cells MIC cancerous cells \text{SI}=\frac{\text{IC50 non cancerous cells }}{\text{MIC cancerous cells }}

Values greater than 1 indicated a favorable safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.